(3S,4R)-3,4-dihydroxypentan-2-one

Stereochemistry Chiral resolution Quality control

Racemic or opposite-enantiomer preparations compromise stereospecific readouts. This (3S,4R)-configured ketodiol eliminates chiral ambiguity in pro-apoptotic glucose degradation product (GDP) assays and Rubisco mechanism studies. - Single (3S,4R) enantiomer: eliminates uncontrolled variables inherent in racemic mixtures (CAS 101420-60-4) or the (3R,4S) enantiomer. - Validated Rubisco QM/MM substrate model: provides directly comparable kinetic and structural data to established literature. - Defined chiral synthon: enables stereoselective construction of carbohydrate analogs in medicinal chemistry and glycobiology.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 118994-78-8
Cat. No. B037457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3,4-dihydroxypentan-2-one
CAS118994-78-8
Synonyms2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI)
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)C)O)O
InChIInChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1
InChIKeyFFYGQZADJGVPGT-WUJLRWPWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-3,4-Dihydroxypentan-2-one: Overview


(3S,4R)-3,4-Dihydroxypentan-2-one (CAS 118994-78-8), also known as 1,5-dideoxy-D-xylulose, is a chiral C5 ketodiol with the molecular formula C5H10O3 and a precise molecular mass of 118.063 Da . This compound is characterized by its specific (3S,4R) stereochemistry, which distinguishes it from its enantiomer, (3R,4S)-3,4-dihydroxypentan-2-one, and the racemic mixture [1]. It is a recognized reactive glucose degradation product (GDP) and has been identified as a pro-apoptotic agent in peritoneal mesothelial cells . In fundamental research, it serves as a simplified substrate model for investigating the complex catalytic mechanism of the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) [2].

Stereochemical control studies with defined (3S,4R) configuration
Apoptosis pathway probe in peritoneal mesothelial cell research
Established substrate model for Rubisco enzyme mechanism studies

(3S,4R)-3,4-Dihydroxypentan-2-one: Unmatched Stereochemistry


The procurement of (3S,4R)-3,4-dihydroxypentan-2-one is not a simple commodity purchase; it is a decision predicated on specific stereochemical and functional requirements that are not met by its closest analogs. Replacing it with the racemic mixture (CAS 101420-60-4) or the opposite enantiomer, (3R,4S)-3,4-dihydroxypentan-2-one, would introduce an uncontrolled variable in studies where chirality is a determinant of biological interaction or reaction outcome [1]. Furthermore, while other glucose degradation products (GDPs) like methylglyoxal and 3-deoxyglucosone are well-known, (3S,4R)-3,4-dihydroxypentan-2-one is a specific, and less studied, GDP that has been directly linked to pro-apoptotic effects in peritoneal mesothelial cells, a distinct biological profile not representative of all GDPs . In the context of computational and mechanistic enzymology, its use as a validated model substrate for Rubisco is specific; substituting it with a triol analog (e.g., 1,3,4-trihydroxypentan-2-one) would alter the number of hydrogen bond donors/acceptors and the overall steric and electronic environment, rendering any comparative kinetic or structural analysis invalid [2]. The evidence below quantifies the basis for this differentiation, guiding selection based on measurable, rather than generic, properties.

Racemic mixture or (3R,4S) enantiomer: chirality-dependent interactions may not reproduce.
Other glucose degradation products (methylglyoxal, 3-DG): distinct cellular response profiles.
Triol analogs (e.g., 1,3,4-trihydroxypentan-2-one): alter hydrogen bonding and steric environment in Rubisco modeling.

(3S,4R)-3,4-Dihydroxypentan-2-one: Evidence for Selection


Stereochemical Purity vs. Racemic Mixture

The (3S,4R)-3,4-dihydroxypentan-2-one product is defined by its specific absolute configuration, differentiating it from the racemic mixture (CAS 101420-60-4). The stereochemical descriptor [S-(R*,S*)] denotes a specific pair of stereocenters, implying a defined enantiomeric excess (ee) and diastereomeric excess (de) when sourced from a stereoselective synthesis, whereas the racemic mixture has an ee and de of 0% [1]. The product's InChIKey uniquely identifies this stereoisomer, ensuring that the purchased material matches the specific chiral entity required for downstream applications .

Stereochemical Purity
Class-level inference
~100 pp ee difference
Supports stereochemical control attribution
Verify lot-specific ee from supplier
Stereochemistry Chiral resolution Quality control

Pro-Apoptotic Activity Among GDPs

(3S,4R)-3,4-Dihydroxypentan-2-one is specifically annotated as a 'reactive glucose degradation product' that is 'pro-apoptotic in peritoneal mesothelial cells' . This biological annotation distinguishes it from other major glucose degradation products (GDPs) like methylglyoxal, glyoxal, and 3-deoxyglucosone, which may have different primary mechanisms of cytotoxicity or different cellular targets [1]. For instance, while 5-HMF is another GDP, it has been reported to have no effect on the viability of human peritoneal mesothelial cells in certain contexts, underscoring that GDPs are not functionally interchangeable and each has a unique biological profile [2].

Cellular Activity Profile
Class-level inference
Pro-apoptotic in mesothelial cells
5-HMF: no effect on viability
Supports apoptosis pathway investigation
GDP-specific cell type response context
Glucose degradation products Apoptosis Peritoneal dialysis

Validated Rubisco Substrate Model

(3S,4R)-3,4-Dihydroxypentan-2-one has been established and validated as a truncated substrate model for D-ribulose-1,5-bisphosphate (RuBP) in quantum mechanical (QM) and hybrid QM/MM studies of the Rubisco enzyme's catalytic mechanism [1]. This use is based on its specific molecular structure, which mimics the C1-C5 backbone of the natural substrate. In contrast, other models like hydroxypropanone or 2,3,4-pentanetriol, while also used, present a different set of functional groups and steric properties that can lead to variations in computed transition state geometries and energy barriers [2].

Rubisco Model Fidelity
Cross-study comparable
QM/MM substrate model
Enolization & carboxylation steps
Supports computational mechanistic comparisons
Validate model transferability to your system
Rubisco Transition state QM/MM

(3S,4R)-3,4-Dihydroxypentan-2-one: Research Applications


Stereospecific Cell Culture Studies

This compound is appropriate for studies requiring a defined, chiral small molecule to probe stereospecific biological processes. Its documented pro-apoptotic activity in peritoneal mesothelial cells makes it a relevant tool for researchers investigating the cellular mechanisms of glucose degradation product (GDP) toxicity, particularly in the context of peritoneal dialysis complications . Using the pure (3S,4R) enantiomer ensures that observed biological effects are attributable to this specific stereoisomer, eliminating the ambiguity associated with racemic mixtures.

Rubisco Enzyme Catalysis Modeling

(3S,4R)-3,4-Dihydroxypentan-2-one serves as a critical, validated truncated substrate model for quantum mechanical (QM) and hybrid QM/MM studies of the Rubisco enzyme [1]. Its specific 5-carbon backbone with C3 and C4 hydroxyl groups allows for the computational investigation of key steps in the catalytic cycle, including enolization and carboxylation. Researchers in computational chemistry and structural biology can use this compound as a reference model to generate data that is directly comparable to a well-established body of literature.

Chiral Building Block: Carbohydrate Synthesis

As a chiral synthon, (3S,4R)-3,4-dihydroxypentan-2-one (1,5-dideoxy-D-xylulose) can be employed as a starting material or intermediate in the stereoselective synthesis of more complex, biologically relevant carbohydrates and their analogs . Its defined stereochemistry is essential for constructing larger molecules with precise three-dimensional structures, which is a fundamental requirement in medicinal chemistry and glycobiology research.

Application
Selection Property
Validation Focus
Mesothelial Cell GDP Research
Chiral purity review
Apoptosis pathway-response context
Rubisco Mechanism Modeling
Stereochemical model fidelity
Computational transition-state analysis
Chiral Synthon Construction
Enantiomeric purity control
Stereochemical outcome verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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